2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
CAS No.: 1040648-07-4
Cat. No.: VC4699739
Molecular Formula: C20H22N6O3
Molecular Weight: 394.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040648-07-4 |
|---|---|
| Molecular Formula | C20H22N6O3 |
| Molecular Weight | 394.435 |
| IUPAC Name | 2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H22N6O3/c1-23-11-15(19(28)25-9-7-24(8-10-25)13-17(21)27)18-16(12-23)20(29)26(22-18)14-5-3-2-4-6-14/h2-6,11-12H,7-10,13H2,1H3,(H2,21,27) |
| Standard InChI Key | BDEAQESJDBOUIX-UHFFFAOYSA-N |
| SMILES | CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N |
Introduction
The compound 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core, a piperazine ring, and a thiazole moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for drug development, given the prevalence of heterocyclic compounds in biologically active molecules.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The synthesis may involve the formation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the piperazine and thiazole moieties through appropriate coupling reactions.
Medicinal Chemistry
This compound is investigated for its potential in medicinal chemistry, particularly in the development of drugs targeting various diseases. Its heterocyclic structure suggests it could interact with biological targets such as enzymes or receptors, influencing cellular processes.
Biological Studies
Biological studies are essential to elucidate the mechanism of action and therapeutic potential of this compound. These studies involve biochemical assays to determine how it interacts with specific biological targets and affects cellular processes.
Data Table: Comparison of Heterocyclic Compounds
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Anti-mycobacterial | Tuberculosis treatment |
| Pyrazolo[4,3-c]pyridines | Potential drug scaffolds | Various diseases |
| Thiazole derivatives | Antiviral, anticancer | Pharmaceutical research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume